molecular formula C17H25F3O3 B1252172 (2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone

(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone

Cat. No. B1252172
M. Wt: 334.4 g/mol
InChI Key: MUKXQNBCKOXHTO-HRYNPVEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone is an alicyclic ketone that is cyclohexanone in which the pro-S hydrogens at positions 2, 3, and 4 are substituted by methoxy, (2E)-6-methylhept-2-en-2-yl, and trifluoroacetyl groups, respectively. It has a role as an angiogenesis inhibitor. It is an organofluorine compound and an alicyclic ketone. It derives from a fumagalone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structure Analysis : This compound is part of a series of 2-trifluoroacetyl-1-methoxycycloalkenes synthesized from various cycloalkanones. Its structure and 17 O NMR spectroscopy demonstrate the electron push-pull phenomenon, important in understanding electron distribution and molecular interactions in such compounds (Bonacorso et al., 2005).

  • Chemical Reactions and Derivatives : Cyclohexanone derivatives, like the one , undergo various chemical reactions. For instance, they react with organophosphorus compounds, forming new structures that are relevant in chemical synthesis (Scheibye et al., 1982).

  • Molecular Conformation Studies : The molecular conformation of similar compounds, particularly those with methoxycarbonyl groups, has been studied, providing insights into the structural dynamics of these molecules (Begum et al., 2012).

Applications in Organic Synthesis

  • Enantioselective Synthesis : Derivatives of cyclohexanones, similar to the compound , have been utilized in the enantioselective synthesis of important organic molecules like α-lipoic acid (Kaku et al., 2010).

  • Formation of Cyclohexenone Derivatives : The compound is relevant in the photochemical formation of cyclohexenone derivatives, which has implications in advanced organic synthesis (Witte & Margaretha, 1999).

  • Synthesis of Mesomorphic Properties : Cyclohexanone-derived compounds have been used to synthesize substances with mesomorphic properties, which are critical in the field of liquid crystal technology (Patel et al., 2016).

Advanced Applications

  • Biological Evaluation : Related cyclohexanone compounds have been synthesized and evaluated for their cytotoxic effects, indicating potential applications in medicinal chemistry and drug development (Mahdavi et al., 2016).

  • Phytotoxic and Antimicrobial Activity : Cyclohexenone derivatives, similar to the one , have shown phytotoxic and antimicrobial activities, suggesting potential applications in agriculture and antimicrobial research (Shiono et al., 2005).

  • Material Science Applications : The synthesis of polyesters using derivatives of cyclohexanones has been explored, indicating potential applications in the field of high-performance polymers (Abd-Alla et al., 1989).

properties

Product Name

(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone

Molecular Formula

C17H25F3O3

Molecular Weight

334.4 g/mol

IUPAC Name

(2S,3S,4S)-2-methoxy-3-[(E)-6-methylhept-2-en-2-yl]-4-(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C17H25F3O3/c1-10(2)6-5-7-11(3)14-12(16(22)17(18,19)20)8-9-13(21)15(14)23-4/h7,10,12,14-15H,5-6,8-9H2,1-4H3/b11-7+/t12-,14+,15+/m0/s1

InChI Key

MUKXQNBCKOXHTO-HRYNPVEISA-N

Isomeric SMILES

CC(C)CC/C=C(\C)/[C@@H]1[C@H](CCC(=O)[C@H]1OC)C(=O)C(F)(F)F

Canonical SMILES

CC(C)CCC=C(C)C1C(CCC(=O)C1OC)C(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone
Reactant of Route 2
(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone
Reactant of Route 3
(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone
Reactant of Route 4
(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone
Reactant of Route 5
(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone
Reactant of Route 6
(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone

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